molecular formula C9H6Cl2N2O2 B1330251 5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione CAS No. 64464-10-4

5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione

Cat. No. B1330251
CAS RN: 64464-10-4
M. Wt: 245.06 g/mol
InChI Key: IIYSBQAYCYDHQX-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione is a chemical compound with the CAS Number: 64464-10-4 . It has a molecular weight of 245.06 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of 5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione consists of a five-member heterocyclic ring containing nitrogen and oxygen atoms . The InChI code for this compound is provided in the search results .


Physical And Chemical Properties Analysis

5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione is a powder that is stored at room temperature . It has a molecular weight of 245.06 .

Scientific Research Applications

1. Dual Receptor Affinity

5-Arylimidazolidine-2,4-dione derivatives have been studied for their affinity towards 5-HT1A receptors and serotonin transporters (SERT). This dual receptor affinity, particularly in compounds like 5-(2-methoxyphenyl)-3-{1-[4-(3-chlorophenyl)piperazin-1-yl]methyl}-imidazolidine-2,4-dione, shows potential for enhancing SERT blocking efficacy, partial 5-HT1A agonism, and 5-HT2A antagonism in a single molecule. These properties indicate potential applications in antidepressant and anxiolytic activities (Czopek et al., 2013).

2. Antimicrobial Activity

The antimicrobial activities of 3-Phenylimidazolidine-2, 4-diones and related compounds have been explored. Studies using the agar dilution method with various pathogenic microbes indicated that some derivatives exhibit strong antimicrobial activity. This research suggests potential applications in developing antimicrobial agents, particularly for agriculture and medicinal purposes (Fujinami et al., 1972).

3. Anti-arrhythmic Properties

Unsubstituted and halogen-substituted 5-arylidene basic amide derivatives of imidazolidine-2,4-dione have shown promising results as anti-arrhythmic agents. Studies indicate that these compounds, particularly (5Z)-(3-chloro)benzylidene-3-{2-[4-(hydroxyethyl)piperazin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione, may belong to class Ia according to the Vaughan Williams classification, suggesting their potential use in treating arrhythmias (Pękala et al., 2005).

4. DNA Binding Studies for Anticancer Applications

Imidazolidine derivatives have shown significant DNA binding affinity, suggesting their potential as anti-cancer drugs. The affinity of these compounds to DNA has been compared to clinically used anticancer drugs, indicating their potential utility in cancer treatment (Shah et al., 2013).

5. Anticonvulsant Activity

N-Mannich bases derived from imidazolidine-2,4-diones have demonstrated significant anticonvulsant properties. These compounds, especially 5-cyclopropyl-5-phenyl-imidazolidine-2,4-dione, have shown higher potency than some traditional antiepileptic drugs, highlighting their potential in epilepsy treatment (Byrtus et al., 2011).

6. Electrochemical Studies for Biochemical Applications

Electrochemical studies of imidazolidine derivatives provide insights into their biochemical actions. Understanding the redox processes and structure-activity relationships of these compounds can aid in the development of new biochemical applications, including drug design (Nosheen et al., 2012).

properties

IUPAC Name

5-(2,4-dichlorophenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O2/c10-4-1-2-5(6(11)3-4)7-8(14)13-9(15)12-7/h1-3,7H,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYSBQAYCYDHQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283272
Record name 5-(2,4-dichlorophenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione

CAS RN

64464-10-4
Record name MLS002639341
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2,4-dichlorophenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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